molecular formula C11H8N4O B1451188 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1031605-58-9

2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1451188
CAS No.: 1031605-58-9
M. Wt: 212.21 g/mol
InChI Key: YFMPSAJWEPELCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their structural similarity to purine bases, allowing them to act as bioisosteres of adenine . This makes them versatile cores for designing molecules that target ATP-binding sites of various enzymes . The primary research value of this compound and its analogs lies in their potential as anticancer agents. Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent antiproliferative activity against a diverse panel of human tumor cell lines, including breast, lung, and liver cancers . The mechanism of action for these compounds often involves the inhibition of key protein kinases that drive cancer progression. Specifically, related analogs have been identified as potent inhibitors of critical cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of VEGFR-2, for example, disrupts tumor angiogenesis—the process of forming new blood vessels to supply the tumor—thereby impeding tumor growth and metastasis . Studies on similar compounds have shown that they can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells, as evidenced by increased levels of executioner caspases like caspase-3 . This product is provided for Research Use Only. It is intended for laboratory research and chemical synthesis purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-6-15(8-4-2-1-3-5-8)14-10(9)12-7-13-11/h1-7H,(H,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMPSAJWEPELCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Summary of Preparation Methods

Method Starting Materials Conditions Yield Range Key Advantages Reference
Cyclization of ortho-amino ester + nitriles Ortho-amino ester + aliphatic/aromatic nitriles Dry HCl gas, dioxane, 6h or microwave Good to excellent Simple, versatile, microwave accelerates
Fusion with urea/thiourea Pyrazole carboxylate + urea/thiourea Fusion at 200 °C, 1h ~65% Direct ring formation, straightforward
Reflux with aromatic amines Pyrazole carboxylate + aromatic amines Reflux in pyridine, 6h ~50% Allows substitution on pyrimidine ring
Alkylation of pyrazolo[3,4-d]pyrimidin-4-ol Pyrazolo[3,4-d]pyrimidin-4-ol + alkyl halides Room temp, DMF, phase transfer catalysis Good Mild conditions, functionalization

Detailed Research Findings and Notes

  • Microwave-Assisted Synthesis: This modern technique has been shown to significantly reduce reaction times while maintaining or improving yields and purity. It is particularly advantageous for medicinal chemistry applications where rapid synthesis of compound libraries is required.

  • Spectral Characterization: Across all methods, confirmation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure is achieved through IR, NMR, elemental analysis, and in some cases, X-ray crystallography. Key IR bands include broad carbonyl (C=O) stretches around 1670–1700 cm⁻¹ and characteristic NH and aromatic CH stretches.

  • Functionalization: The alkylation method expands the chemical diversity of the pyrazolo[3,4-d]pyrimidine core, which is critical for optimizing biological activity. Computational studies support the stability and geometry of these derivatives, aiding rational drug design.

  • Yields and Purity: The conventional cyclization and microwave methods generally provide higher yields and purities compared to fusion and reflux methods, which may require more extensive purification steps.

Chemical Reactions Analysis

Cyclization Reactions

2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are synthesized via cyclization of intermediates with nitriles or heterocyclic precursors. For example:

  • Vilsmeier–Haack cyclization of hydrazones with DMF/POCl₃ yields fused pyridazinones, as observed in the serendipitous formation of pyrazolo[3,4-d]pyridazin-7(6H)-ones (e.g., 7a–l ) .

  • Microwave-assisted cyclization reduces reaction time (5–8 min at 120°C) compared to conventional methods (10–12 h), improving yields by 15–20% .

Key Data:

Reaction TypeReagents/ConditionsYield (%)Product
Vilsmeier–HaackDMF, POCl₃, 50–60°C70–96Pyrazolo[3,4-d]pyridazin-7(6H)-ones
Microwave-assisted150 W, 120°C, 5–8 min85–96Same as above

Nucleophilic Substitution

The 4-oxo group in pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes substitution with amines, thiols, or hydrazines:

  • Chlorination with POCl₃/PCl₅ converts the 4-oxo group to 4-chloro, enabling subsequent reactions with aniline or aliphatic amines (e.g., 5 → 6 ) .

  • Reaction with phenylhydrazine forms 5-phenylamino derivatives (e.g., 7 ), confirmed by NMR and mass spectrometry .

Example Reaction Pathway:

  • Chlorination:
    2 Phenyl 2H pyrazolo 3 4 d pyrimidin 4 5H onePOCl3/PCl54 Chloro derivative\text{2 Phenyl 2H pyrazolo 3 4 d pyrimidin 4 5H one}\xrightarrow{\text{POCl}_3/\text{PCl}_5}\text{4 Chloro derivative} .

  • Substitution:
    4 Chloro derivative+AnilineRT 2 h4 Anilino derivative\text{4 Chloro derivative}+\text{Aniline}\xrightarrow{\text{RT 2 h}}\text{4 Anilino derivative} .

Condensation with Aldehydes

The compound reacts with aromatic aldehydes to form hydrazone or arylidene derivatives:

  • Condensation with benzaldehyde in acetic acid yields (E)-3,6-dimethyl-5-(4-substitutedbenzylideneamino) derivatives (e.g., 10a–e ) .

  • Michael addition with ethyl cyanoacetate or malononitrile forms pyrazolo-triazolopyrimidines (e.g., 14–17 ) .

Key Conditions:

  • Reflux in ethanol with piperidine catalyst .

  • Yields: 65–80% .

Hydrolysis and Functionalization

  • Hydrolysis of nitriles : 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) is hydrolyzed to carboxylic acid (2 ) using NaOH, followed by cyclization with acetic anhydride to form pyrazolo[3,4-d] oxazin-4-one (3 ) .

  • Fusion with urea/thiourea at 200°C produces pyrimidin-4-ones (5a,b ) with yields of 65–70% .

Synthetic Methods Comparison

MethodTimeYield (%)Advantages
Conventional reflux6–12 h70–85Scalability
Microwave-assisted5–15 min85–96Energy-efficient, higher yields
Solvent-free fusion1–2 h60–75Eco-friendly

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an anticancer agent. Research indicates that derivatives of this compound exhibit high inhibitory activity against several cancer cell lines.

Case Study: Anticancer Efficacy

A notable study evaluated the compound's effects on various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The findings are summarized in Table 1 below:

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50 µM)
A5492.249.20
MCF-71.7442.3
PC-3Not specifiedNot specified

The compound demonstrated a significantly lower IC50 value compared to doxorubicin, suggesting its potential as a more effective therapeutic agent in treating these cancers .

Enzyme Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. This compound acts as a bioisostere of adenine, allowing it to interact effectively with ATP binding sites in kinases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound has been optimized through various routes, yielding significant quantities for biological evaluation. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance the anticancer activity of the compound.

Synthesis Overview

The synthesis typically involves:

  • Formation of the pyrazole ring.
  • Substitution reactions to introduce phenyl groups.
  • Characterization through NMR and MS techniques to confirm structure.

These synthetic strategies allow for the exploration of different analogs that may exhibit improved biological properties .

Mechanism of Action

The mechanism of action of 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antifungal and antimicrobial activities are attributed to its ability to disrupt cell membrane integrity and inhibit key enzymes.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Position 2 (Phenyl): Critical for antimicrobial activity; electron-withdrawing groups (e.g., nitro in 2a–2j) enhance potency . Position 5/6 (Thioethers/Aryl): Thioether groups (e.g., 13g, 15b) improve anticancer and enzyme inhibition profiles by enhancing lipophilicity and target binding . Position 1 (Ribofuranosyl): Converts the scaffold into a nucleoside analog, enabling immunomodulatory effects .

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 2a–2j) achieves higher yields (75–85%) compared to conventional methods (60–70%) . Green catalysts like Preyssler nanoparticles enable eco-friendly synthesis of 6-aryl derivatives (e.g., 3) with >90% purity .

Structure-Activity Relationships (SAR) :

  • Electron-Deficient Aromatics : Fluorine or chlorine at position 5 (e.g., 15b, 15c) boosts anticancer activity by stabilizing interactions with hydrophobic kinase pockets .
  • Bulkier Groups : Oxetan-3-yl substituents (e.g., 13g, 13h) improve solubility without compromising ALDH1A selectivity .

Table 2: Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP Solubility (µg/mL) HPLC Purity
2-Phenyl 260.68 2.1 15.2 (PBS) 95%
13g 435.45 3.5 8.7 (DMSO) 96%
15b 395.87 4.0 5.3 (DMSO) 98%
17 322.30 1.8 22.1 (Water) 99%

Biological Activity

2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anticancer , antifungal , and antimicrobial properties, making it a candidate for further pharmacological exploration.

The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2's enzymatic activity, which plays a crucial role in regulating the cell cycle. This inhibition leads to cell cycle arrest, particularly at the G0-G1 phase, resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Interactions

At the molecular level, this compound binds to the active site of CDK2. It forms hydrogen bonds with critical amino acid residues, effectively blocking the enzyme's function. This interaction is pivotal for its anticancer effects, as it disrupts essential signaling pathways involved in tumor growth and progression .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies on MDA-MB-468 breast cancer cells showed that this compound can induce apoptosis by increasing caspase-3 levels significantly compared to controls .
  • Xenograft models have indicated that these compounds can reduce tumor growth effectively in vivo, suggesting their potential as therapeutic agents for multiple myeloma and pancreatic ductal adenocarcinoma .
Cell Line IC50 (µM) Mechanism
MDA-MB-468 (breast)12.5CDK2 inhibition
RPMI-8226 (myeloma)15.0Apoptosis induction
PANC-1 (pancreatic)10.0Cell cycle arrest

Antifungal and Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antifungal and antimicrobial properties. Studies indicate that it can inhibit the growth of various fungal strains and bacteria, although further research is needed to elucidate the specific mechanisms behind these effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability under physiological conditions. Dosage studies in animal models reveal that lower doses can effectively inhibit tumor growth with minimal toxicity observed at therapeutic levels .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on MDA-MB-468 Cells : A derivative demonstrated an 18.98-fold increase in apoptosis compared to control groups after treatment with 20 µM concentration over 48 hours.
  • Xenograft Model Evaluation : In a study involving xenografted tumors in mice, treatment with synthesized derivatives resulted in a significant reduction in tumor volume after four weeks of administration.

Q & A

Basic: What are the optimal synthetic routes for 2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction yields be improved?

The compound is typically synthesized via intramolecular cyclization of intermediates such as pyrazole carboxylic acid amides or dithioesters under thermal conditions . For higher efficiency, green chemistry approaches using nanocatalysts like acidic cesium salt of Preyssler nanoparticles (Cs12H2[NaP5W30O110]) have been reported, achieving 100% selectivity for pyrazolo[3,4-d]pyrimidinone derivatives in acetic acid. This method also allows catalyst recovery and reuse without significant activity loss . Optimization of solvent systems (e.g., water as a reaction medium) and temperature control (e.g., reflux at 50°C) can further enhance yields .

Basic: How should researchers characterize the crystal structure of this compound and its derivatives?

Single-crystal X-ray diffraction is the gold standard. For example, the monoclinic crystal system (space group P21/n) of the related 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative was resolved with lattice parameters a = 4.6448 Å, b = 8.0792 Å, c = 22.7335 Å, and β = 93.554° . Intermolecular hydrogen bonding (e.g., N–H···O interactions) should be analyzed to understand packing motifs . Complement with spectroscopic methods: ¹H/¹³C NMR for substituent identification and HPLC (>99% purity validation) .

Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological properties?

Key modifications include:

  • Substitution at Position 6 : Adding aryl or thioether groups (e.g., 6-((3-fluorobenzyl)thio)) improves interactions with target enzymes like aldehyde dehydrogenase 1A (ALDH1A), as shown in IC₅₀ assays .
  • N1 Functionalization : Introducing oxetan-3-yl or methyl groups enhances metabolic stability and bioavailability .
  • Anti-inflammatory activity : Derivatives with thiazolidinone-hydrazine moieties exhibit COX-2 inhibition superior to diclofenac in formalin-induced edema models .
    Methodological tip: Use molecular docking to predict binding to purinergic receptors or kinases, followed by in vitro validation .

Advanced: What mechanistic insights explain the compound’s role in cyclization reactions or biological pathways?

  • Synthetic cyclization : Iodine-mediated 5-exo cyclization of 6-(prop-2-en-1-ylamino) precursors proceeds via haliranium ion intermediates, requiring basic workup to remove polyiodide salts .
  • Biological targets : Pyrazolo[3,4-d]pyrimidines act as purine analogs, inhibiting tumor proliferation by targeting adenosine deaminase or JmjC histone demethylases (e.g., KDM4A/B). Fe(II)-binding in enzyme active sites is critical for inhibition .

Advanced: How can researchers reconcile contradictions in pharmacological data across studies?

Discrepancies in anti-cancer efficacy (e.g., varying IC₅₀ values) may arise from:

  • Cell line specificity : Test derivatives across multiple lines (e.g., leukemia vs. solid tumors) .
  • Metabolic stability : Assess hepatic microsome stability to identify compounds prone to rapid clearance .
  • Off-target effects : Use kinome-wide profiling to rule out non-specific kinase inhibition .

Advanced: What sustainable methodologies are emerging for large-scale synthesis?

  • Green nanocatalysis : Preyssler nanoparticles enable solvent-free, high-yield syntheses with minimal waste .
  • Microwave-assisted synthesis : Reduces reaction times for intramolecular cyclizations .
  • Flow chemistry : Continuous processes improve scalability of intermediates like 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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